molecular formula C9H6ClNO2S B8678656 5-Chloro-2-methoxybenzoyl isothiocyanate

5-Chloro-2-methoxybenzoyl isothiocyanate

Cat. No. B8678656
M. Wt: 227.67 g/mol
InChI Key: DIFKLFWIMDMAQW-UHFFFAOYSA-N
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Patent
US07872033B2

Procedure details

The product of Example 1B (˜60 mmol) and KSCN (5.83 g, 60 mmol) were mixed in anhydrous tetrahydrofuran (25 mL) and anhydrous acetone (40 mL) and stirred at room temperature for 2 hrs. The reaction was diluted with diethyl ether (100 mL), filtered through celite and solvents evaporated in vacuo to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 3.95 (s, 3H), 6.95 (d, 1H), 7.52 (dd, 1H), 7.84 (d, 1H).
Quantity
60 mmol
Type
reactant
Reaction Step One
Name
KSCN
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7](Cl)=[O:8].[C:13]([S-:15])#[N:14].[K+].CC(C)=O>O1CCCC1.C(OCC)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([N:14]=[C:13]=[S:15])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
60 mmol
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)Cl)C1)OC
Name
KSCN
Quantity
5.83 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite and solvents
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)N=C=S)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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